N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide
Description
The compound N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide features a multifunctional structure combining a 2,5-dimethylfuran-3-carboxamide core with a propyl linker substituted by a 3-fluorophenyl group and a 2-oxopyrrolidin-1-yl moiety. However, direct pharmacological data for this compound are absent in the provided evidence; comparisons must rely on structurally related analogs.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-13-9-18(14(2)26-13)20(25)22-12-17(23-8-4-7-19(23)24)11-15-5-3-6-16(21)10-15/h3,5-6,9-10,17H,4,7-8,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJQMXOSJTIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Fluorophenyl Positioning : The target compound’s 3-fluorophenyl group aligns with DDU86439 , whereas analogs in feature a 4-fluorophenyl substitution. The 3-position may enhance steric compatibility with biological targets compared to 4-substituted derivatives.
- Heterocyclic Cores : The target’s 2,5-dimethylfuran-3-carboxamide contrasts with DDU86439’s indazole-acetamide and ’s dihydroisobenzofuran-carboxamide . Furan rings often confer metabolic stability, while indazole and isobenzofuran systems may influence binding affinity.
- Linker Modifications: The 2-oxopyrrolidin-1-yl group in the target compound differs from the dimethylaminopropyl moieties in DDU86439 and . Pyrrolidinone groups can reduce basicity and improve blood-brain barrier penetration compared to tertiary amines.
Pharmacological and Physicochemical Properties
Activity Data (Where Available):
- DDU86439: Demonstrated potent inhibition of Trypanosoma brucei TRYS (EC50: 6.9 µM) . The 3-fluorophenyl and dimethylaminopropyl groups likely contribute to target engagement.
- Target Compound: While activity data are unavailable, its 2-oxopyrrolidin-1-yl group may enhance metabolic stability over dimethylamino analogs, which are prone to oxidation.
Physicochemical Comparisons:
- Lipophilicity: The target’s 2,5-dimethylfuran and pyrrolidinone groups may increase logP compared to DDU86439’s indazole core.
- Solubility: Perfluorinated compounds in exhibit extreme hydrophobicity, whereas the target’s carboxamide and pyrrolidinone could balance solubility and membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
